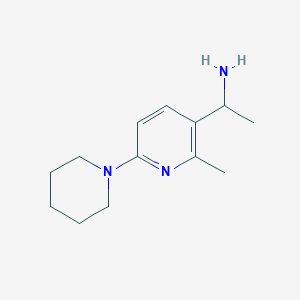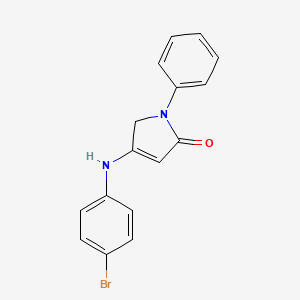
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 3,5-dimethylpyrazole with ethyl bromoacetate under basic conditions, followed by hydrolysis of the ester group to yield the desired acid. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-(4-(1-Oxoethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: Regeneration of the original hydroxyl compound.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxyl and carboxyl groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-(1-Hydroxyethyl)-1H-pyrazol-1-yl)acetic acid: Lacks the methyl groups on the pyrazole ring, which may affect its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with different functional groups, leading to different chemical and biological properties.
Uniqueness
2-(4-(1-Hydroxyethyl)-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which provide versatility in chemical reactions and potential for diverse biological activities. The methyl groups on the pyrazole ring also contribute to its distinct reactivity and stability.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[4-(1-hydroxyethyl)-3,5-dimethylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C9H14N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h7,12H,4H2,1-3H3,(H,13,14) |
InChI Key |
UCVVBZLZSQLJQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



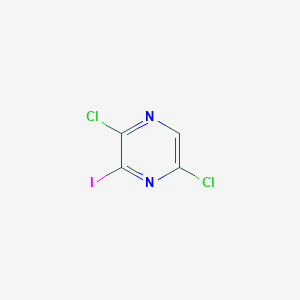

![2-(Methylsulfonyl)-5-nitrobenzo[d]thiazole](/img/structure/B11807662.png)
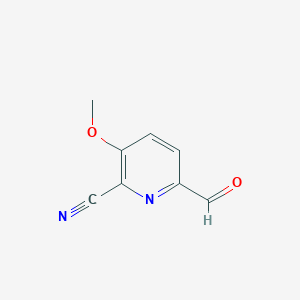
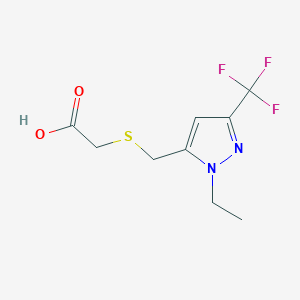

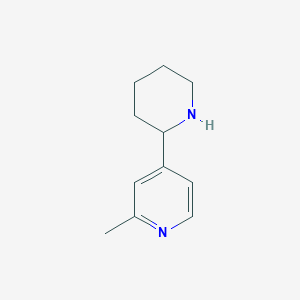

![2-(4-Chlorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11807695.png)
